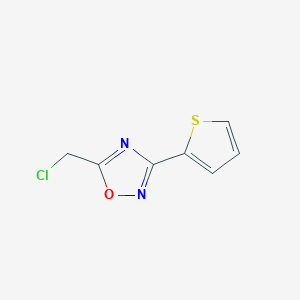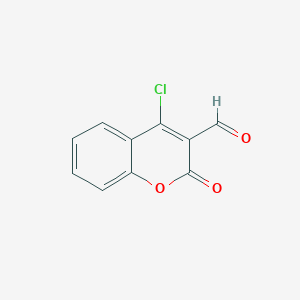
Ethyl 1-(2-hydroxyethyl)-2-methyl-1H-benzimidazole-5-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Compounds like “Ethyl 1-(2-hydroxyethyl)-2-methyl-1H-benzimidazole-5-carboxylate” belong to a class of organic compounds known as benzimidazoles, which are polycyclic aromatic compounds containing a benzene ring fused to an imidazole ring .
Molecular Structure Analysis
The molecular structure of benzimidazole derivatives generally consists of a fused ring system containing a benzene ring and an imidazole ring . The exact structure of “Ethyl 1-(2-hydroxyethyl)-2-methyl-1H-benzimidazole-5-carboxylate” would need to be determined through techniques such as X-ray crystallography or NMR spectroscopy.Chemical Reactions Analysis
Benzimidazole derivatives can undergo a variety of chemical reactions, including electrophilic substitution, nucleophilic substitution, and coordination reactions . The specific reactions that “Ethyl 1-(2-hydroxyethyl)-2-methyl-1H-benzimidazole-5-carboxylate” can undergo are not available in the literature.Applications De Recherche Scientifique
Antineoplastic and Antifilarial Potential
- A study by Ram et al. (1992) synthesized a series of ethyl 5-(alkoxycarbonyl)-1H-benzimidazole-2-carbamates. These compounds showed significant in vivo antifilarial activity against various adult worms in experimentally infected jirds and demonstrated notable growth inhibition in L1210 cells, indicating potential antineoplastic and antifilarial applications.
Crystallographic Analysis
- Arumugam et al. (2010) provided a crystallographic analysis of a similar compound, ethyl 1-sec-butyl-2-(4-chlorophenyl)-1H-benzimidazole-5-carboxylate. This study aids in understanding the structural aspects of these compounds, which is crucial for their application in scientific research.
Bioavailability Enhancement in Angiotensin II Receptor Antagonists
- Kubo et al. (1993) investigated prodrugs of benzimidazole-7-carboxylic acids to improve oral bioavailability in angiotensin II receptor antagonists. Their study, involving compounds like ethyl 1H-benzimidazole-7-carboxylate, highlighted the importance of these compounds in enhancing drug efficacy (Kubo et al., 1993).
Antisecretory Action in Antiulcer Agents
- Ethyl 2-[(1H-benzimidazol-2-yl)sulfinylmethyl]-4-dimethylamino-5-pyrimidinecarboxylate, a related compound, was studied for its mechanism as a gastric antisecretion agent and potential H+/K(+)-ATPase inhibitor. This implies a role in gastrointestinal research and potential therapeutic applications (Terashima et al., 1995).
Synthesis and Anticancer Screening
- Varshney et al. (2015) synthesized derivatives of 2-methyl-1H-benzimidazoles for cytotoxic activity against various human cancer cell lines. This showcases the utility of such compounds in cancer research and potential therapeutic development (Varshney et al., 2015).
Antimicrobial Activity
- The antimicrobial activity of new benzimidazole derivatives was evaluated, demonstrating the potential use of these compounds in combating microbial infections (Ansari & Lal, 2009).
Propriétés
IUPAC Name |
ethyl 1-(2-hydroxyethyl)-2-methylbenzimidazole-5-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3/c1-3-18-13(17)10-4-5-12-11(8-10)14-9(2)15(12)6-7-16/h4-5,8,16H,3,6-7H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEVDQNZIRBMTDB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)N(C(=N2)C)CCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20353969 |
Source


|
| Record name | Ethyl 1-(2-hydroxyethyl)-2-methyl-1H-benzimidazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20353969 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 1-(2-hydroxyethyl)-2-methyl-1H-benzimidazole-5-carboxylate | |
CAS RN |
299927-12-1 |
Source


|
| Record name | Ethyl 1-(2-hydroxyethyl)-2-methyl-1H-benzimidazole-5-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=299927-12-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 1-(2-hydroxyethyl)-2-methyl-1H-benzimidazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20353969 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-butyl N-[(5-mercapto-4-methyl-4H-1,2,4-triazol-3-yl)methyl]carbamate](/img/structure/B1361812.png)












